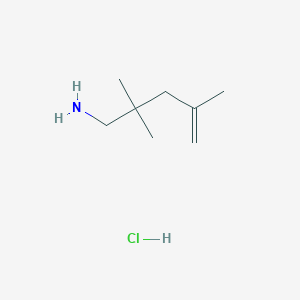

2,2,4-Trimethylpent-4-en-1-amine hydrochloride

Vue d'ensemble

Description

2,2,4-Trimethylpent-4-en-1-amine hydrochloride, also known as TMPA-HCl and 4-amino-2,2,4-trimethylpentane hydrochloride, is an organic compound used in scientific research and laboratory experiments. It is a colorless, crystalline solid that is soluble in water, ethanol, and methanol. TMPA-HCl is a chiral molecule, meaning that it has two distinct forms that are non-superimposable mirror images of each other. It has a molecular weight of 175.64 g/mol and a melting point of 91-93 °C.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

2,2,4-Trimethylpent-4-en-1-amine hydrochloride plays a crucial role in the synthesis and structural analysis of complex organic compounds. For instance, it's involved in the synthesis of the "most twisted amide," highlighting its utility in understanding stereochemical properties and reactivities of amides. The compound exhibits basic and nucleophilic characteristics, making it valuable for creating twisted enamines and exploring reversible hydrolysis under mild acidic conditions (Kirby et al., 2001). Additionally, its involvement in the synthesis of polyfunctional β-chloro-β-(trimethylsilyl)prop-2-enoic acid amides and hydrazides from 3-chloro-3-(trimethylsilyl)prop-2-enoyl chloride demonstrates its versatility in organic synthesis (Andreev et al., 2021).

Radiation Physics and Medical Imaging

In radiation physics and medical imaging, 2,2,4-trimethylpentane, a related compound, has garnered interest due to its potential applications. Although not directly 2,2,4-Trimethylpent-4-en-1-amine hydrochloride, the study of 2,2,4-trimethylpentane's interaction with positrons can provide insights into improving radiation detection devices and understanding charged-particle-induced damage in biomolecular systems, potentially impacting how related compounds like 2,2,4-Trimethylpent-4-en-1-amine hydrochloride are studied and applied (Chiari et al., 2014).

Chemical Biology and Pharmacology

The compound's structural features enable its use in creating highly water-soluble fluorescent and colorimetric pH probes, such as BTABr, which is synthesized by the condensation reaction involving a benzothiazole moiety. This application demonstrates its relevance in real-time pH sensing for intracellular pH imaging, showcasing the compound's contribution to chemical biology and pharmacology (Diana et al., 2020).

Environmental Science

In environmental science, trimethyltin(IV) chloride's interaction with N,N,N’,N’-tetraethylethylenediamine underscores the potential environmental impacts and remediation strategies for organotin(IV) pollution. The study of such interactions could inform the development of antidotes for triorganotin(IV) poisoning, highlighting the broader environmental applications of research on trimethyl compounds (Shoukry & Amin, 2011).

Propriétés

IUPAC Name |

2,2,4-trimethylpent-4-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7(2)5-8(3,4)6-9;/h1,5-6,9H2,2-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYNDGCJXCYWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C)(C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,4-Trimethylpent-4-en-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

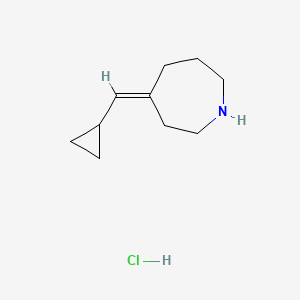

![decahydro-1H-pyrrolo[3,4-b]indolizine dihydrochloride](/img/structure/B1485262.png)

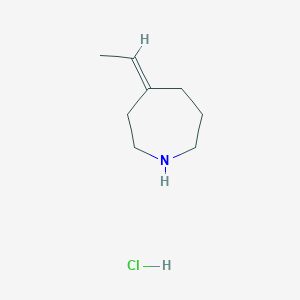

![N-methylspiro[4.5]decan-8-amine hydrochloride](/img/structure/B1485264.png)

![6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride](/img/structure/B1485266.png)

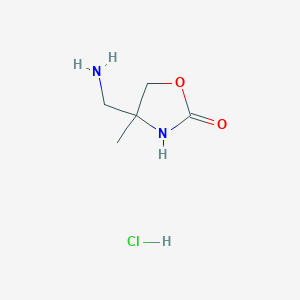

![4-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1485271.png)

![2-(Pyridin-2-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride](/img/structure/B1485273.png)

![8-Tert-butyl 4-ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B1485283.png)